Schisantherin C

Antiviral Research HBV Hepatitis B

Researchers studying acetaminophen-induced hepatotoxicity or HBV require validated positive controls with distinct mechanistic profiles. Schisantherin C offers: • Superior hepatoprotection in APAP models (ranked strongest among 6 lignans) • Potent NO inhibition (IC50=8.5 µM; superior to gomisin analogs at 15.8-25 µM) • Quantifiable HBV suppression (59.7% HBsAg inhibition at 50 µg/mL) • Minimal UGT interference (<90% inhibition at 100 µM) - ideal for co-administration studies

Molecular Formula C28H34O9
Molecular Weight 514.6 g/mol
CAS No. 77881-08-4
Cat. No. B3394064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisantherin C
CAS77881-08-4
Synonymsgomisin B
schisandrer B
schisantherin B
Molecular FormulaC28H34O9
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC
InChIInChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3
InChIKeyBKGUPIVDQHHVMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Schisantherin C: Procurement & Pharmacological Profile


Schisantherin C (also referred to as Schisandrin C or Wuweizisu C) is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis and Schisandra sphenanthera [1]. Structurally characterized by a dibenzocyclooctadiene skeleton bearing multiple methoxy groups and an angeloyl ester moiety at the C-6 position, Schisantherin C belongs to the broader schisandra lignan family but exhibits distinct stereochemical and substitution patterns that critically influence its biological activity profile [2]. This compound has been investigated across multiple therapeutic research domains, including hepatoprotection, antiviral activity against hepatitis B virus (HBV), anticancer effects in hematologic malignancies, and neuroprotection in models of Alzheimer‘s disease pathology [3][4].

APAP hepatotoxicity model response context
NO production inhibition assay context
HBV antigen suppression research context
Low UGT inhibition for DDI study design

Why Schisantherin C Cannot Be Substituted


The dibenzocyclooctadiene lignan family exhibits marked functional divergence despite apparent structural similarity. In a direct comparative study of four structurally related lignans (schisandrin, schisantherin A, schisandrin B, and schisandrin C) in a PC12 cell neurotoxicity model, only schisandrin B and schisandrin C demonstrated significant protective effects against Aβ25-35-induced toxicity, while schisandrin and schisantherin A showed no obvious effects [1]. Similarly, in a human leukemia U937 cell model, schisandrin C induced dose-dependent growth inhibition, G1 cell cycle arrest, and caspase-3-dependent apoptosis, whereas schisandrin under identical conditions did not inhibit growth [2]. These direct comparative findings demonstrate that minor structural variations among in-class lignans translate to binary functional outcomes—presence or absence of activity—in specific assay systems. Consequently, substitution of Schisantherin C with a structurally related analog for research or industrial applications without prior experimental validation carries a high risk of experimental failure due to these documented activity cliffs.

Structural variation (angeloyl moiety) may shift target engagement and biological response.
NO inhibition potency can differ by orders of magnitude among lignan analogs.
UGT inhibition profile diverges significantly; DDI context may not transfer.

Schisantherin C Comparative Potency Data


Hepatoprotection Against APAP-Induced Injury

Schisantherin C exhibits quantifiable anti-hepatitis B virus (HBV) activity with documented inhibition of viral antigen secretion. At a concentration of 50 μg/mL, Schisantherin C inhibits hepatitis B surface antigen (HBsAg) secretion by 59.7% and hepatitis B e antigen (HBeAg) secretion by 34.7% [1]. This quantitative profile establishes Schisantherin C as one of the more potent anti-HBV lignans within the schisandra family; however, direct comparative data against Schisantherin A, B, or D under identical assay conditions are not currently available in the peer-reviewed literature. The observed differential inhibition between HBsAg (59.7%) and HBeAg (34.7%) at the same concentration suggests antigen-specific antiviral mechanisms that may be attributable to the compound's unique substitution pattern [2].

Hepatoprotection Rank
Head-to-head
Ranked among strongest hepatoprotective lignans in 6-compound comparison
Supports APAP hepatotoxicity model fit
In vivo APAP mouse model
Antiviral Research HBV Hepatitis B

Anti-Inflammatory NO Inhibition

In a direct head-to-head comparison using human leukemia U937 cells, Schisandrin C (Schisantherin C) demonstrated clear functional differentiation from schisandrin. Schisandrin C inhibited cell growth in a dose-dependent manner, an effect associated with G1 cell cycle arrest and induction of caspase-3-dependent apoptosis. Critically, under identical experimental conditions, schisandrin did not inhibit growth [1]. The growth inhibition by Schisandrin C was mechanistically linked to down-regulation of cyclin D1, cyclin E, Cdk4, and E2Fs expression, inhibition of retinoblastoma protein (pRB) phosphorylation, and up-regulation of the Cdk inhibitor p21(WAF1/CIP1) [2]. Apoptosis induction was associated with down-regulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, proteolytic activation of caspase-3 and caspase-9, and concomitant PARP degradation. Furthermore, Schisandrin C-induced apoptosis was significantly inhibited by the caspase-3-specific inhibitor z-DEVD-fmk, confirming caspase-3 dependence of the mechanism [3].

NO IC₅₀
Head-to-head
8.5 ± 0.5 µM; ~2–3× lower than gomisin N/D/C
Supports NO-mediated inflammatory pathway studies
LPS-RAW 264.7 macrophage assay
Cancer Research Apoptosis Leukemia

HBV Antigen Suppression

In a systematic comparative study of four structurally similar dibenzocyclooctadiene lignans (schisandrin, schisantherin A, schisandrin B, and schisandrin C) in a PC12 cell model, Schisandrin C demonstrated clear functional differentiation. Exposure of PC12 cells to 0.5 μM Aβ25-35 caused significant cell death, increased apoptotic cell numbers, elevated reactive oxygen species (ROS), and increased levels of pro-apoptotic protein Bax and caspase-3 activation. All these Aβ25-35-induced effects were markedly reversed by schisandrin B and schisandrin C pretreatment. Critically, under identical experimental conditions, schisandrin and schisantherin A had no obvious protective effects [1]. Additionally, schisandrin B and schisandrin C both reversed homocysteine-induced cytotoxicity, whereas schisandrin and schisantherin A did not. The protective mechanism was attributed to attenuation of ROS production and modulation of the apoptotic signal pathway through Bax and caspase-3 [2].

HBV Antigen Suppression
Context-dependent
HBsAg: −59.7%; HBeAg: −34.7% at 50 µg/mL
Supports HBV antiviral screening context
In vitro HBV cells; single concentration
Neuroscience Alzheimer's Disease Neuroprotection

UGT Inhibition Profile

Schisantherin C demonstrates hepatoprotective activity that has been documented in both pharmacological studies and preliminary clinical trials. In studies of Schisandra sphenanthera active principles, Schisantherin A, B, C, and D all showed good effect in lowering serum glutamic-pyruvic transaminase levels in patients suffering from chronic viral hepatitis, whereas Schisantherin E and deoxyschisandrin were not effective [1]. This class-level finding establishes a functional differentiation between active (A, B, C, D) and inactive (E, deoxyschisandrin) members of the schisantherin series. Mechanistically, the hepatoprotective effects of Schisantherin C are partially attributed to inhibition of cytochrome P450 enzymes (specifically CYP2E1, CYP1A2, and CYP3A11) involved in the bioactivation of hepatotoxins such as acetaminophen, thereby reducing the formation of toxic intermediates like N-acetyl-p-benzoquinone imine (NAPQI) [2]. In comparative studies of six schisandra lignans, SinC (Schisandrin C) and SolB were identified as possessing the strongest hepatoprotective actions against acetaminophen-induced liver injury [3].

UGT Inhibition Profile
Head-to-head
Schisantherin C: weak (residual >90%); vs Schisandrin A: residual 0–7.9%, Gomisin J: >90% inhibition
Supports DDI study designs requiring minimal UGT interference
In vitro human liver microsome assay
Hepatology Liver Injury Drug Metabolism

Cytotoxicity Profile

Schisantherin C serves as a key discriminant marker for distinguishing between Schisandra chinensis and Schisandra sphenanthera species, a critical quality control application in botanical authentication. Multivariate statistical analysis has demonstrated that Schisantherin C, along with tigloylgomisin P, schisandrol A, and 6-O-benzoylgomisin O (non-volatiles) and ylangene, gamma-muurolene, and beta-pinene (volatiles), distinguishes these two Schisandra species [1]. This chemotaxonomic utility is further supported by findings from UPLC-QTOF-MS metabolic profiling, where Schisantherin C was identified among active substances (along with gomisin D, schisandrol B, kadsuranin, and kadlongilactone F) that supported higher biological activity in roots compared to other plant parts [2]. Additionally, Schisantherin C has been identified as one of 12 chemical markers whose levels vary significantly across crude, vinegar-processed, and wine-processed Schisandra chinensis fruit preparations [3]. This processing-dependent variation establishes Schisantherin C as a valuable quality indicator for traditional medicine preparations.

Cytotoxicity
Context-dependent
IC₅₀ > 100 µM (A549, HCT-15)
Supports assay-specific cytotoxicity baseline review
72 h SRB assay; cell-type limited
Quality Control Botanical Authentication Chemotaxonomy

Chiral Resolution Characteristics: Structural Differentiation from Schisantherin A with Operational Implications

Schisantherin C (Schisandrin C) and Schisantherin A exhibit distinct chiral resolution characteristics with direct implications for analytical method development and preparative isolation workflows. Schisantherin C possesses 5 chiral centers (4 in the cyclooctene ring, 1 at C-12 methoxy) with a theoretical maximum of 16 enantiomers, of which 4 pairs are effectively separable. Its flexible cyclooctene conformation (ΔG‡ ≈18 kcal/mol) due to minimal steric bulk at C-12 complicates dynamic resolution approaches [1]. In contrast, Schisantherin A possesses 6 chiral centers with higher steric hindrance (ΔG‡ >25 kcal/mol), offering greater post-resolution stability but more challenging initial isolation. In practical terms, chiral HPLC resolution of Schisantherin C requires Chiralcel OD-RH column with methanol/phosphate buffer (70:30) gradient optimization to achieve Rs=1.5, whereas Schisantherin A achieves Rs=2.1 on Chiralpak AD-H with simpler isocratic acetonitrile/water (85:15) conditions [2]. Enzymatic resolution using KRED oxidoreductases shows poor selectivity (ee <70%) for Schisantherin C, while Schisantherin A is amenable to CAL-B lipase-mediated resolution achieving >99% ee [3].

Chiral Chemistry Analytical Method Development Natural Product Isolation

Schisantherin C Research & Industrial Applications


APAP-Induced Hepatotoxicity Models

Schisantherin C is optimally deployed in HBV antiviral research where quantifiable inhibition of viral antigen secretion (59.7% HBsAg and 34.7% HBeAg at 50 μg/mL) provides a defined benchmark for activity screening [1]. This scenario is particularly appropriate for researchers requiring a characterized schisandra lignan with established anti-HBV potency as a positive control or lead compound in hepatitis B drug discovery programs. The differential inhibition between HBsAg and HBeAg at identical concentration suggests antigen-specific mechanisms warranting further mechanistic investigation.

Anti-Inflammatory NO & MAPK Signaling

Schisantherin C is indicated for apoptosis research in hematologic malignancies, specifically in human leukemia U937 cell models where it demonstrates dose-dependent growth inhibition, G1 cell cycle arrest, and caspase-3-dependent apoptosis [2]. Critically, schisandrin is inactive in this system, making Schisantherin C the necessary choice among in-class lignans for this application. The defined mechanism involving cyclin D1/E downregulation, pRB phosphorylation inhibition, p21 upregulation, and Bcl-2/Bcl-xL suppression provides a validated molecular pathway for apoptosis-focused studies [3].

HBV Antiviral Research

Schisantherin C is specifically suited for neuroprotection studies involving β-amyloid (Aβ25-35) toxicity in PC12 cell models, where it demonstrates marked reversal of Aβ-induced cell death, ROS elevation, and apoptotic signaling [4]. The documented inactivity of schisandrin and schisantherin A in this identical assay system makes Schisantherin C (and schisandrin B) the essential procurement choice for researchers investigating Schisandra-derived neuroprotection against Alzheimer's disease-relevant pathology. The mechanism involving attenuation of ROS production and modulation of Bax/caspase-3 apoptotic signaling is experimentally validated [5].

Low UGT Inhibition DDI Studies

Schisantherin C serves as a validated analytical marker for species discrimination between Schisandra chinensis and Schisandra sphenanthera in quality control workflows [6]. This application scenario is appropriate for analytical laboratories, pharmacopoeial testing facilities, and botanical extract manufacturers requiring reproducible chemical markers for authentication. The compound's documented variation across different plant parts and across crude, vinegar-processed, and wine-processed preparations further supports its utility as a processing quality indicator [7].

Hepatoprotection Research with Defined CYP450 Inhibition Mechanism

Schisantherin C is applicable in hepatoprotection research where the mechanism of CYP450-mediated bioactivation inhibition is relevant. The compound belongs to the active hepatoprotective subgroup of schisantherin lignans (A, B, C, D) that demonstrated clinical efficacy in lowering serum transaminase levels in chronic viral hepatitis patients, as opposed to inactive members (Schisantherin E, deoxyschisandrin) [8]. Its hepatoprotective action is partially attributed to inhibition of CYP2E1, CYP1A2, and CYP3A11, reducing formation of toxic NAPQI from acetaminophen bioactivation [9]. Among six schisandra lignans evaluated, Schisandrin C was identified as possessing one of the strongest hepatoprotective actions, supporting its selection for acetaminophen-induced liver injury models [10].

Application
Selection Property
Validation Focus
APAP Hepatotoxicity Model Studies
Comparative hepatoprotection rank
CYP bioactivation & glutathione markers
NO-Mediated Inflammation Pathway Studies
NO production inhibition assay profile
iNOS/COX-2 & MAPK signaling endpoints
HBV Antiviral Research Screening
HBsAg/HBeAg antigen suppression activity
Antiviral response in HBV-expressing cells
UGT-Mediated Drug Interaction Profiling
Low UGT inhibition fingerprint
Co-administered PK interaction assessment

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55 linked technical documents
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